molecular formula C15H10F3NO2 B2784420 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile CAS No. 477867-05-3

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile

Cat. No. B2784420
CAS RN: 477867-05-3
M. Wt: 293.245
InChI Key: QHSMFWDSPZKYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile, commonly known as MTB, is a chemical compound that is widely used in scientific research for its unique properties. MTB is a potent inhibitor of the protein tyrosine phosphatase (PTP) family, which makes it an important tool for studying the role of PTPs in various biological processes.

Mechanism of Action

MTB selectively inhibits 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile activity by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, thereby disrupting cellular signaling pathways. MTB has been shown to selectively inhibit several members of the 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile family, including 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile1B, TC2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile, and SHP2.
Biochemical and Physiological Effects:
MTB's ability to selectively inhibit 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile activity has been shown to have several biochemical and physiological effects. Inhibition of 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile1B has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Inhibition of SHP2 has been shown to inhibit the growth of cancer cells and improve outcomes in animal models of cancer. MTB has also been shown to have anti-inflammatory effects by inhibiting the activity of 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrileN22, a 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile that is involved in regulating immune cell function.

Advantages and Limitations for Lab Experiments

MTB's selective inhibition of 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile activity makes it an important tool for studying the role of 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitriles in various biological processes. However, there are some limitations to its use in lab experiments. MTB's potency and selectivity can vary depending on the 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile isoform being targeted, which can make it difficult to interpret results. Additionally, MTB's effects on cellular signaling pathways can be complex and difficult to predict, which can make it challenging to design experiments that accurately reflect its effects.

Future Directions

There are several future directions for research on MTB. One area of interest is the development of more potent and selective 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile inhibitors based on the structure of MTB. Another area of interest is the identification of novel 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile targets for therapeutic intervention. Finally, there is a need for further research to understand the complex effects of MTB on cellular signaling pathways and to develop more effective experimental approaches for studying its effects.

Synthesis Methods

MTB can be synthesized using a multi-step process starting from 4-methoxyphenol and 2,4-difluoronitrobenzene. The first step involves the conversion of 4-methoxyphenol to 4-methoxyphenol acetate, which is then reacted with 2,4-difluoronitrobenzene in the presence of a base to yield 2-(4-methoxyphenoxy)-5-nitrobenzonitrile. The final step involves the reduction of the nitro group to a primary amine using a reducing agent such as palladium on carbon to yield MTB.

Scientific Research Applications

MTB is a valuable tool for studying the role of 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitriles in various biological processes. 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitriles are enzymes that play a critical role in regulating cellular signaling pathways by dephosphorylating proteins. Dysregulation of 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. MTB's ability to selectively inhibit 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile activity makes it an important tool for studying the role of 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitriles in disease pathogenesis and for identifying potential therapeutic targets.

properties

IUPAC Name

2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c1-20-12-3-5-13(6-4-12)21-14-7-2-11(15(16,17)18)8-10(14)9-19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSMFWDSPZKYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)benzonitrile

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